molecular formula C6H8N4O3 B2735825 N,1-dimethyl-4-nitropyrazole-3-carboxamide CAS No. 405279-32-5

N,1-dimethyl-4-nitropyrazole-3-carboxamide

Cat. No. B2735825
CAS RN: 405279-32-5
M. Wt: 184.155
InChI Key: WNOFEMVQVBZAOZ-UHFFFAOYSA-N
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Description

N,1-dimethyl-4-nitropyrazole-3-carboxamide (CAS No. 405279-32-5) is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of approximately 184.15 g/mol . It belongs to the class of pyrazole derivatives .

properties

IUPAC Name

N,1-dimethyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-9(2)8-5/h3H,1-2H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOFEMVQVBZAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-4-nitropyrazole-3-carboxamide

Synthesis routes and methods I

Procedure details

The product was obtained according to the method described in example 1, step 1 starting from 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and methylamine hydrochloride as light yellow solid (250 mg, 64%).
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Synthesis routes and methods II

Procedure details

To 1-methyl-4-nitropyrazole-3-carboxylic acid (2.0 g) in THF (30 ml) was charged carbonyl-1,1′-diimidazole (1.9 g) over 1 hour at room temperature. The reaction was stirred overnight before cooling to 0° C. A solution of methylamine in THF (12 ml of a 2M solution) was added and the reaction stirred for 1 hour. The THF layer was separated and concentrated in vacuo. The crude oil was purified by column chromatography on silica (25 g), eluting with 100% EtOAc (500 ml) to give N,1-dimethyl-4-nitropyrazole-3-carboxamide, 976 mg.
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